Mesaconic acid (CAS 498-24-8), or trans-methylfumaric acid, is an α,β-unsaturated dicarboxylic acid characterized by a trans-configured double bond and a single methyl substituent [1]. It presents as a stable, crystalline solid with a melting point of 200–205 °C and an aqueous solubility of approximately 26.3 mg/mL at 18 °C [2]. In industrial and advanced materials procurement, mesaconic acid is primarily valued as a highly specific rigid linker in metal-organic framework (MOF) synthesis and as a sterically hindered co-monomer in unsaturated polyester resins [3]. Unlike its more common structural analogs, its trans-geometry prevents spontaneous anhydride formation, offering superior shelf stability and predictable high-temperature processability[1].
Substituting mesaconic acid with its closely related isomers (citraconic acid, itaconic acid) or its non-methylated analog (fumaric acid) fundamentally alters reaction pathways and material properties[1]. Using the cis-isomer, citraconic acid, introduces severe handling challenges due to its low melting point (~90 °C) and spontaneous conversion to a moisture-sensitive liquid anhydride at room temperature [2]. Conversely, substituting with fumaric acid removes the critical steric bulk of the methyl group, which completely changes the resulting crystal topology in MOF synthesis—yielding square-grid rather than kagome-grid structures [3]. Furthermore, in radical polymerizations, substituting with the highly reactive itaconic acid leads to uncontrolled cross-linking, whereas mesaconic acid acts as a controlled, sterically hindered monomer [1].
Mesaconic acid demonstrates significantly higher thermal stability than its cis-isomer, citraconic acid [1]. While citraconic acid melts at approximately 90 °C and spontaneously dehydrates to form a liquid anhydride at room temperature, mesaconic acid remains a stable crystalline solid up to 200–205 °C and resists spontaneous anhydride formation [2]. This trans-geometry prevents the intramolecular proximity required for easy dehydration [1].
| Evidence Dimension | Melting point and spontaneous anhydride formation |
| Target Compound Data | 200–205 °C (stable solid, no spontaneous anhydride) |
| Comparator Or Baseline | Citraconic acid: ~90 °C (spontaneously forms liquid anhydride) |
| Quantified Difference | >110 °C higher melting point and complete resistance to ambient dehydration |
| Conditions | Standard ambient to high-temperature processing conditions |
Procurement of mesaconic acid is essential for high-temperature resin synthesis and solid-state formulations where premature anhydride conversion or moisture sensitivity would ruin the batch.
The addition of a single methyl group on the trans-double bond of mesaconic acid fundamentally alters the topology of synthesized metal-organic frameworks compared to fumaric acid [1]. In aqueous synthesis of aluminum MOFs at 95 °C, using mesaconic acid yields Al-MIL-68-Mes, which features a kagome-like framework with large hexagonal channels [1]. In contrast, using fumaric acid under identical conditions yields Al-MIL-53-Fum, which possesses a square-grid topology[1]. The steric bulk of the methyl group dictates the linker conformation, forcing the distinct MIL-68 topology.
| Evidence Dimension | Framework topology in Al-MOF aqueous synthesis |
| Target Compound Data | Al-MIL-68-Mes (kagome-grid topology, large hexagonal channels) |
| Comparator Or Baseline | Fumaric acid: Al-MIL-53-Fum (square-grid topology) |
| Quantified Difference | Complete shift in pore geometry and crystal structure |
| Conditions | Aqueous synthesis at 95 °C |
Buyers developing targeted gas storage or separation membranes must select mesaconic acid over fumaric acid to achieve the specific hexagonal channel architecture of the MIL-68 framework.
For advanced vapour-assisted MOF synthesis, mesaconic acid offers a distinct volatility advantage over fumaric acid [1]. Based on thermogravimetric measurements and the Knudsen effusion method, mesaconic acid exhibits an approximately 4.5 times higher vapor pressure at reaction temperatures compared to fumaric acid[1]. This enhanced volatility facilitates the gas-phase transport of the linker, allowing for the efficient formation of va-Al-MIL-53-Mes without the need for large volumes of corrosive liquid modulators [1].
| Evidence Dimension | Vapor pressure at reaction temperature |
| Target Compound Data | ~4.5x higher vapor pressure |
| Comparator Or Baseline | Fumaric acid (baseline vapor pressure) |
| Quantified Difference | 4.5-fold increase in volatility |
| Conditions | Vapour-assisted synthesis conditions |
The higher volatility makes mesaconic acid the preferred precursor for scalable, solvent-free vapour-assisted manufacturing processes, reducing corrosive waste.
The trans-configuration of mesaconic acid results in a fundamentally different acid dissociation profile compared to its cis-isomer, citraconic acid [1]. Because citraconic acid can form a stabilizing intramolecular hydrogen bond in its mono-anion state, it has a highly acidic first proton (pKa1 = 2.29) and a tightly held second proton (pKa2 = 6.15) [2]. Mesaconic acid lacks this intramolecular interaction, resulting in a higher pKa1 (3.09) and a lower pKa2 (4.75)[1]. This narrower gap between dissociation steps provides a more consistent ionization profile.
| Evidence Dimension | Acid dissociation constants (pKa1 and pKa2) |
| Target Compound Data | pKa1 = 3.09, pKa2 = 4.75 (ΔpKa = 1.66) |
| Comparator Or Baseline | Citraconic acid: pKa1 = 2.29, pKa2 = 6.15 (ΔpKa = 3.86) |
| Quantified Difference | 2.2 units narrower gap between first and second dissociation steps |
| Conditions | Aqueous solution at 25 °C |
The predictable and narrower dissociation profile of mesaconic acid ensures more consistent reactivity and buffering capacity during aqueous cross-linking and biological assays.
Directly leveraging its unique steric profile (as detailed in Section 3), mesaconic acid is the required linker for synthesizing Al-MIL-68-Mes MOFs[1]. Its methyl group forces the formation of hexagonal channels (kagome grid) rather than the square grids formed by fumaric acid, making it the precise choice for advanced gas storage and separation technologies where specific pore geometries are mandatory[1].
Due to its thermal stability up to 205 °C and its resistance to spontaneous anhydride formation, mesaconic acid is highly suited as a sterically hindered co-monomer in unsaturated polyester resins [2]. Unlike citraconic acid, which degrades and dehydrates at room temperature, mesaconic acid survives high-temperature polycondensation processes, allowing manufacturers to predictably tune the rigidity of the final polymer matrix[2].
Capitalizing on its 4.5-fold higher vapor pressure compared to fumaric acid, mesaconic acid is an excellent candidate for vapour-assisted synthesis (VAS) of coordination polymers [3]. This application is highly relevant for industrial scale-up aiming to eliminate toxic or corrosive liquid modulators, enabling greener, gas-phase deposition of microporous materials [3].
Irritant